molecular formula C15H8Br3NO3S B12193768 5,7-Dibromoquinolin-8-yl 4-bromobenzene-1-sulfonate

5,7-Dibromoquinolin-8-yl 4-bromobenzene-1-sulfonate

Cat. No.: B12193768
M. Wt: 522.0 g/mol
InChI Key: CWOPVSNTOLYTKO-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 4-bromobenzene-1-sulfonate is a complex organic compound characterized by the presence of bromine atoms and sulfonate groups attached to a quinoline and benzene ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinolin-8-yl 4-bromobenzene-1-sulfonate typically involves multi-step organic reactions. One common method starts with the bromination of quinoline to introduce bromine atoms at the 5 and 7 positions. This is followed by the sulfonation of 4-bromobenzene to form 4-bromobenzene-1-sulfonic acid. The final step involves coupling the brominated quinoline with the sulfonated benzene derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoquinolin-8-yl 4-bromobenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atoms, while oxidation could lead to quinoline N-oxides.

Scientific Research Applications

Chemistry

In chemistry, 5,7-Dibromoquinolin-8-yl 4-bromobenzene-1-sulfonate is used as a building block for the synthesis of more complex organic molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of inhibitors or modulators of specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of advanced materials.

Mechanism of Action

The mechanism by which 5,7-Dibromoquinolin-8-yl 4-bromobenzene-1-sulfonate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atoms and sulfonate groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromoquinoline: Lacks the sulfonate group, making it less versatile in certain applications.

    4-Bromobenzene-1-sulfonic Acid: Lacks the quinoline moiety, limiting its use in complex organic synthesis.

    Quinoline-8-sulfonic Acid:

Uniqueness

5,7-Dibromoquinolin-8-yl 4-bromobenzene-1-sulfonate is unique due to the combination of bromine atoms and sulfonate groups attached to a quinoline and benzene ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C15H8Br3NO3S

Molecular Weight

522.0 g/mol

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-bromobenzenesulfonate

InChI

InChI=1S/C15H8Br3NO3S/c16-9-3-5-10(6-4-9)23(20,21)22-15-13(18)8-12(17)11-2-1-7-19-14(11)15/h1-8H

InChI Key

CWOPVSNTOLYTKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Br)Br)OS(=O)(=O)C3=CC=C(C=C3)Br)N=C1

Origin of Product

United States

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